1-Methoxy-3-(2-nitroethyl)benzene
Overview
Description
1-Methoxy-3-(2-nitroethyl)benzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where a methoxy group is attached to the first carbon and a nitroethyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(2-nitroethyl)benzene can be synthesized through several methods. One common method involves the nitration of 1-methoxy-3-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. Another method involves the use of nitroethane and 1-methoxybenzene in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 1-methoxy-3-(2-aminoethyl)benzene.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: 1-Methoxy-3-(2-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
1-Methoxy-3-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
1-Methoxy-3-(2-nitroethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(2-nitroethyl)benzene: Similar structure but with the nitroethyl group attached to the fourth carbon.
1-Methoxy-2-(2-nitroethyl)benzene: Similar structure but with the nitroethyl group attached to the second carbon.
1-Methoxy-3-(2-nitropropyl)benzene: Similar structure but with a nitropropyl group instead of a nitroethyl group.
Properties
IUPAC Name |
1-methoxy-3-(2-nitroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWVDOWIBYWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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